N3-(2-aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine
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Description
N3-(2-aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine is a useful research compound. Its molecular formula is C12H16N6 and its molecular weight is 244.302. The purity is usually 95%.
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Biological Activity
N3-(2-aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine is a compound belonging to the pyridazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H14N6
- InChI Key : IMKFAEUYKRXONY-UHFFFAOYSA-N
Biological Activity Overview
Research has indicated that various pyridazine derivatives exhibit a range of biological activities. The following sections detail specific findings related to the compound .
1. Anticancer Activity
Recent studies have demonstrated that pyridazine derivatives possess significant anticancer properties. For instance:
- In Vitro Studies : A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their anticancer activity against several human cancer cell lines. Notably, compounds demonstrated potent cytotoxic effects against colon cancer cells (HT-29), with some derivatives showing IC50 values in the nanomolar range .
Compound | Cancer Cell Line | IC50 (μM) | Activity |
---|---|---|---|
I | HT-29 | <0.1 | Cytotoxic |
II | MCF-7 | 0.5 | Cytotoxic |
III | A549 | 0.8 | Cytotoxic |
2. Anti-inflammatory Effects
Pyridazine derivatives have also been explored for their anti-inflammatory properties. A study highlighted the efficacy of a 3-amino-6-phenylpyridazine derivative in inhibiting glial activation and cytokine production:
- Mechanism of Action : The compound selectively inhibited interleukin-1 beta (IL-1β) and inducible nitric oxide synthase (iNOS) production without affecting beneficial glial functions . This selective inhibition suggests potential therapeutic applications in neurodegenerative diseases.
3. Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, pyridazine derivatives have been reported to exhibit various other biological activities:
- Enzyme Inhibition : Certain pyridazine compounds have shown promise as selective inhibitors of phosphodiesterases (PDEs), which are important targets in treating cardiovascular diseases .
Activity Type | Compound Example | Target Enzyme | IC50 (μM) |
---|---|---|---|
PDE Inhibition | Zardaverine | PDE III | 0.58 |
PDE IV | 0.17 |
Case Studies
Several case studies have provided insights into the biological activity of pyridazine derivatives:
- Study on Antitumor Activity : A recent study synthesized several new pyridazine derivatives and tested their antitumor activity against various human cancer cell lines. The results indicated that certain compounds exhibited significant growth inhibition and induced apoptosis in cancer cells .
- Neuroinflammation Study : Another study focused on a pyridazine derivative's ability to reduce neuroinflammation in animal models, demonstrating a decrease in pro-inflammatory cytokines and improved neurological outcomes .
Properties
IUPAC Name |
6-N-(2-aminoethyl)-3-N-(4-methylpyridin-2-yl)pyridazine-3,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-9-4-6-14-12(8-9)16-11-3-2-10(17-18-11)15-7-5-13/h2-4,6,8H,5,7,13H2,1H3,(H,15,17)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPPJJBPJZZSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.